- Iodomethane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-10

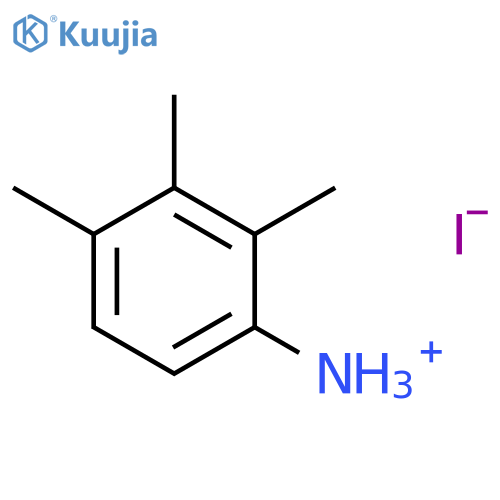

Cas no 98-04-4 (Trimethylphenylammonium Iodide)

98-04-4 structure

Nome do Produto:Trimethylphenylammonium Iodide

Trimethylphenylammonium Iodide Propriedades químicas e físicas

Nomes e Identificadores

-

- Phenyltrimethylammonium iodide

- N,N,N-Trimethylanilinium iodide~Trimethyl phenylammonium iodide

- Trimethylphenylammonium iodide

- n,n,n-trimethylaniliniumiodide

- n,n,n-trimethyl-benzenaminiuiodide

- n,n,n-trimethylbenzenaminiumiodide

- n,n-dimethylanilinemethiodide

- phenyltrimethyl-ammoniuiodide

- trimethylanilliniumiodide

- trimethylphenyl-ammoniuiodide

- trimethyl(phenyl)azanium,iodide

- TriMethylsulfoniuM hydroxide solution

- N,N,N-Trimethylanilinium iodide

- Trimethylanilinium iodide

- Trimethylanillinium iodide

- N,N-Dimethylaniline methiodide

- Ammonium, phenyltrimethyl-, iodide

- N,N,N-Trimethylbenzenaminium iodide

- Benzenaminium, N,N,N-trimethyl-, iodide

- 4O888XQ7FP

- Ammonium, trimethylphenyl-, iodide

- Benzenaminium, N,N,N-trimethyl-, iodide (1:1)

- MLS000069658

- SMR000059200

- Trimethylphenylammoniumjodid

- Trim

- Ammonium, trimethylphenyl-, iodide (8CI)

- Benzenaminium, N,N,N-trimethyl-, iodide (9CI)

- Trimethylphenylammonium iodide (6CI)

- N,N,N-Trimethylaniline iodide

- PHT

- AKOS015833269

- CHEMBL1710726

- D91934

- P0246

- HMS3374P05

- DTXSID1021825

- HMS2231J08

- BS-42319

- TRIMETHYL-PHENYL-AMMONIUM, IODIDE

- 98-04-4

- NSC-5047

- WLN: 1K1 & 1 & R & I

- NS00078808

- SCHEMBL238393

- Q27260285

- HY-W009423

- EINECS 202-630-3

- NSC 5047

- AI3-50906

- TrimethylphenylammoniumIodide

- N,N,N-Trimethylbenzaminium iodide (1:1)

- MFCD00011791

- PHENYLTRIMETHYLAMMONIUM IODIDE [MI]

- N,N-Trimethylanilinium iodide

- Benzenaminium,N,N-trimethyl-, iodide

- trimethyl(phenyl)azanium;iodide

- phenyl trimethyl ammonium iodide

- FT-0675634

- NSC5047

- W-100097

- FT-0675633

- CS-W010139

- UNII-4O888XQ7FP

- N,N,NTrimethylbenzenaminium iodide

- Benzenaminium, N,N,Ntrimethyl, iodide

- Ammonium, phenyltrimethyl, iodide

- KKLAORVGAKUOPZ-UHFFFAOYSA-M

- N,N,NTrimethylanilinium iodide

- Benzenaminium, N,N,Ntrimethyl, iodide (1:1)

- iodide of phenyltrimethylammonium

- N,NDimethylaniline methiodide

- Trimethylanilinium Iodide; Phenyltrimethylammonium Iodide; N,N,N-Trimethylanilinium Iodide;

- Ammonium, trimethylphenyl, iodide

- DTXCID301825

- 202-630-3

- Trimethylphenylammonium Iodide

-

- MDL: MFCD00011791

- Inchi: 1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

- Chave InChI: KKLAORVGAKUOPZ-UHFFFAOYSA-M

- SMILES: [I-].[N+](C([H])([H])[H])(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 3916752

Propriedades Computadas

- Massa Exacta: 263.01700

- Massa monoisotópica: 263.017

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 1

- Complexidade: 95.8

- Contagem de Unidades Ligadas Covalentemente: 2

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 0

Propriedades Experimentais

- Cor/Forma: White powder.

- Densidade: 1.4709 (estimate)

- Ponto de Fusão: 227 ºC

- Ponto de ebulição: °Cat760mmHg

- Ponto de Flash: °C

- Coeficiente de partição da água: Soluble in water and methanol.

- PSA: 0.00000

- LogP: -1.11270

- Sensibilidade: Light Sensitive

- FEMA: 2493

- Merck: 7318

- Solubilidade: Not determined

Trimethylphenylammonium Iodide Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Declaração de perigo: H301+H311+H331-H315-H319

- Declaração de Advertência: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501

- Número de transporte de matérias perigosas:UN2811

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38;R41

- Instrução de Segurança: S26-S36/39-S37/39

- CÓDIGOS DA MARCA F FLUKA:3-8

- RTECS:BT2450000

-

Identificação dos materiais perigosos:

- PackingGroup:III

- TSCA:Yes

- Termo de segurança:6.1

- Condição de armazenamento:Refrigerator

- Classe de Perigo:6.1

- Grupo de Embalagem:III

- Frases de Risco:R36/37/38; R41

Trimethylphenylammonium Iodide Dados aduaneiros

- CÓDIGO SH:2923900090

- Dados aduaneiros:

China Customs Code:

2923900090Overview:

2923900090 Other quaternary ammonium salts and quaternary ammonium bases.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2923900090 other quaternary ammonium salts and hydroxides.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Trimethylphenylammonium Iodide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047607-10g |

Trimethylphenylammonium (iodide) |

98-04-4 | 97% | 10g |

¥169.00 | 2024-04-23 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001143-25g |

Trimethylphenylammonium Iodide |

98-04-4 | 99% | 25g |

¥180 | 2024-07-19 | |

| TRC | T796640-500mg |

Trimethylphenylammonium Iodide |

98-04-4 | 500mg |

$ 98.00 | 2023-09-05 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T819649-100g |

Trimethylphenylammonium Iodide |

98-04-4 | 99% | 100g |

¥648.00 | 2022-09-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T113597-500g |

Trimethylphenylammonium Iodide |

98-04-4 | 99% | 500g |

¥2399.90 | 2023-09-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T89770-25g |

Phenyltrimethylammonium Iodide |

98-04-4 | 99% | 25g |

¥188.0 | 2023-09-06 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0246-25G |

Trimethylphenylammonium Iodide |

98-04-4 | >98.0%(T)(HPLC) | 25g |

¥260.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NQ365-5g |

Trimethylphenylammonium Iodide |

98-04-4 | 98.0%(LC&T) | 5g |

¥169.0 | 2022-06-10 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14402-500g |

Phenyltrimethylammonium iodide, 99% |

98-04-4 | 99% | 500g |

¥4607.00 | 2023-02-26 | |

| TRC | T796640-1000mg |

Trimethylphenylammonium Iodide |

98-04-4 | 1g |

$138.00 | 2023-05-17 |

Trimethylphenylammonium Iodide Método de produção

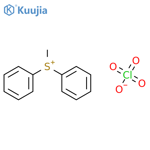

Synthetic Routes 1

Condições de reacção

1.1R:KI, R:CaCO3, S:H2O, heated

2.1R:2,6-Lutidine, S:Me2CO

2.1R:2,6-Lutidine, S:Me2CO

Referência

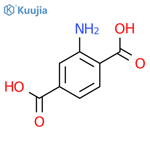

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

1.1

Referência

- "Host-guest" binding of a luminescent dinuclear Au(I) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneability, New Journal of Chemistry, 2016, 40(11), 9853-9861

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1

Referência

- Carbon-13 nuclear magnetic resonance studies of aromatic amine-borane adducts, Spectrochimica Acta, 1987, 43A(11), 1331-5

Synthetic Routes 6

Condições de reacção

1.1S:CH2Cl2, rt; 12 h, 50°C

Referência

- Transition-Metal-Free Reaction of Aryltrimethylammonium Iodides with Arylzinc Reagents, Chemistry - An Asian Journal, 2017, 12(23), 3005-3009

Synthetic Routes 7

Condições de reacção

1.1S:CH2Cl2, rt; 15 h, rt

Referência

- Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C-N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF3-An)Cl2] (An = Aniline) Precatalysts, Organic Letters, 2022, 24(34), 6310-6315

Synthetic Routes 8

Condições de reacção

1.1S:CH2Cl2, rt; overnight, rt

Referência

- Sonogashira Cross-Coupling of Aryltrimethylammonium Salts, ACS Catalysis, 2019, 9(4), 3730-3736

Synthetic Routes 9

Condições de reacção

1.1

Referência

- Organoarsenic compounds with an arsenic-nitrogen double bond. VII. Reaction of triphenylarsazoaryls with iodoalkanes, Zhurnal Obshchei Khimii, 1987, 57(4), 862-5

Synthetic Routes 10

Condições de reacção

1.1C:K2CO3

2.1C:K2CO3

3.1

2.1C:K2CO3

3.1

Referência

- Phase-transfer alkylation with sulfonium salts, Synthesis, 1980, (11), 926-9

Synthetic Routes 11

Condições de reacção

1.1R:K2CO3, S:DMF, rt

2.1S:CH2Cl2, rt

2.1S:CH2Cl2, rt

Referência

- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides, Organic Chemistry Frontiers, 2021, 8(17), 4865-4870

Synthetic Routes 12

Condições de reacção

1.1S:MeCN, 8 h, 90°C

Referência

- Transition-Metal-Free Photoredox Phosphonation of Aryl C-N and C-X Bonds in Aqueous Solvent Mixtures, ACS Sustainable Chemistry & Engineering, 2022, 10(2), 691-695

Synthetic Routes 13

Condições de reacção

1.1R:Et3N, C:10196-18-6, S:DMF, 4 h, rt

1.2S:DMF, 4 d, rt

1.2S:DMF, 4 d, rt

Referência

- Functionalized IRMOF-3: an efficient heterogeneous catalyst for the cycloaddition of allyl glycidyl ether and CO2, Journal of Nanoscience and Nanotechnology, 2013, 13(3), 2307-2312

Synthetic Routes 14

Condições de reacção

1.1S:MeOH

Referência

- The demethylation of some tertiary amine and alkaloid methacetates (MSc Thesis), No pp.; 1967, 1967, , From No pp.

Synthetic Routes 15

Condições de reacção

1.1

Referência

- Arylammonium salts, Science of Synthesis, 2007, 31b, 1679-1695

Synthetic Routes 16

Condições de reacção

1.1R:R:KI, S:H2O, heated

2.1R:2,6-Lutidine, S:Me2CO

2.1R:2,6-Lutidine, S:Me2CO

Referência

- Iodomethane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, From e-EROS Encyclopedia of Reagents for Organic Synthesis, No pp. given

Trimethylphenylammonium Iodide Raw materials

- Sulfonium, methyldiphenyl-, perchlorate

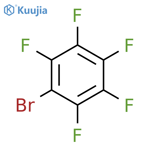

- Bromopentafluorobenzene

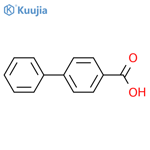

- 4-Biphenylcarboxylic acid

- H2ABDC

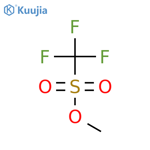

- Methyl trifluoromethanesulfonate

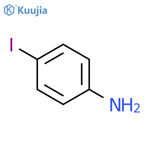

- 4-Iodoaniline

Trimethylphenylammonium Iodide Preparation Products

Trimethylphenylammonium Iodide Literatura Relacionada

-

1. “Host–guest” binding of a luminescent dinuclear Au(i) complex based on cyclic diphosphine with organic substrates as a reason for luminescence tuneabilityNataliya A. Shamsutdinova,Igor D. Strelnik,Elvira I. Musina,Tatyana P. Gerasimova,Sergey A. Katsyuba,Vasily M. Babaev,Dmitry B. Krivolapov,Igor A. Litvinov,Asiya R. Mustafina,Andrey A. Karasik,Oleg G. Sinyashin New J. Chem. 2016 40 9853

-

Daniel Kuo,Bartolome Soberats,K. R. S. Kumar,Masafumi Yoshio,Takahiro Ichikawa,Hiroyuki Ohno,Xiangbing Zeng,Goran Ungar,Takashi Kato Mol. Syst. Des. Eng. 2019 4 342

-

Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278

-

R. Richarz,P. Krapf,F. Zarrad,E. A. Urusova,B. Neumaier,B. D. Zlatopolskiy Org. Biomol. Chem. 2014 12 8094

-

Hai Anh Le Phuong,Levente Cseri,George F. S. Whitehead,Arthur Garforth,Peter Budd,Gyorgy Szekely RSC Adv. 2017 7 53278

98-04-4 (Trimethylphenylammonium Iodide) Produtos relacionados

- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)

- 5306-96-7(2,3-dimethylbenzene-1,4-diamine)

- 2217-46-1(2,3,5,6-tetramethylaniline)

- 18102-21-1(2, 3, 6-Trimethylaniline)

- 2243-30-3(pentamethylaniline)

- 2217-45-0(2,3,4,5-Tetramethylaniline)

- 137-17-7(2,4,5-Trimethylaniline)

- 87-59-2(2,3-Dimethylaniline)

- 332045-36-0(2-amino-4-(butan-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)

- 1806061-29-9(Ethyl 2-bromo-3-cyano-6-ethylbenzoate)

Fornecedores recomendados

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro Ouro

CN Fornecedor

Reagente